Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenyl, and phenyl groups, as well as an ethyl ester functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide to form ethyl 3-oxo-3-phenylpropanoate.
Cyclization: The intermediate is then subjected to cyclization with urea or thiourea under acidic conditions to form the pyrimidine ring.
Substitution: The resulting compound undergoes further substitution reactions to introduce the hydroxy and methoxyphenyl groups. This can be achieved using appropriate phenolic and methoxybenzaldehyde derivatives under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Temperature Control: Precise temperature control to avoid decomposition of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with varied functional groups.
Scientific Research Applications
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Material Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 6-methoxy-4-(4-hydroxyphenyl)-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4,5-dihydro-2-phenyl-6-(4-methoxyphenyl)pyrimidinecarboxylate
Uniqueness
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the aromatic ring enhances its potential for hydrogen bonding and electronic interactions, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-20(24)16-17(13-9-11-15(25-2)12-10-13)21-18(22-19(16)23)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOIWVFOWRXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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